Product packaging for Decaffeoylacteoside(Cat. No.:CAS No. 61548-34-3)

Decaffeoylacteoside

Cat. No.: B1253895
CAS No.: 61548-34-3
M. Wt: 462.4 g/mol
InChI Key: DORPKYRPJIIARM-GYAWPQPFSA-N
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Description

Systematic Nomenclature and Molecular Taxonomy

IUPAC Name and Molecular Formula

Verbascoside is systematically named as (2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . Its molecular formula is C₂₉H₃₆O₁₅ , with a molecular weight of 624.59 g/mol .

Property Value
CAS Number 61276-17-3
Molecular Formula C₂₉H₃₆O₁₅
Molecular Weight 624.59 g/mol
Synonyms Acteoside, Kusaginin, TJC 160, Russetinol, Verbenalin

Molecular Taxonomy

Verbascoside belongs to the phenylethanoid glycoside class, characterized by a phenylethyl moiety linked to a β-glucopyranose via glycosidic bonds. The structure includes:

  • A caffeoyl group (3,4-dihydroxycinnamic acid) esterified to the C-4 position of the glucopyranose.
  • A rhamnopyranose unit connected to the C-3 position of the glucopyranose via a glycosidic bond.
  • A hydroxytyrosol (3,4-dihydroxyphenylethyl) group linked to the C-6 position of the glucopyranose .

Crystallographic Analysis and Stereochemical Configuration

Stereochemical Configuration

Verbascoside contains 10 stereocenters , as determined by X-ray crystallography and NMR studies. The stereochemistry is critical for its biological activity and structural stability.

Position Configuration Rationale
C-2 (Glucose) β-configuration Determined by anomeric proton coupling (J = 7.6 Hz)
C-3 (Glucose) α-L-rhamnopyranosyl Confirmed by NOESY correlations and coupling constants
C-4 (Glucose) E-configuration (caffeoyl) Trans-olefinic protons (J = 16.0 Hz)
C-6 (Glucose) S-configuration Linked to hydroxytyrosol via ether bond

Crystallographic Data

While direct crystallographic data for verbascoside is limited, its structural analogs (e.g., orobanchoside) share similar stereochemical features. Computational models predict a chair conformation for the glucopyranose and rhamnopyranose units, with trans-fused ring junctions .

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

NMR Spectroscopy

Verbascoside’s NMR data provide detailed insights into its structure:

¹H-NMR (CD₃OD, 600 MHz)
Proton δ (ppm) Multiplicity Assignment
H-7 (caffeoyl) 7.55 d (J = 16.0 Hz) Trans-olefinic proton (C=C)
H-8 (caffeoyl) 6.25 d (J = 16.0 Hz) Trans-olefinic proton (C=C)
H-1 (rhamnose) 5.03 d (J = 1.0 Hz) Anomeric proton (α-L-rhamnopyranosyl)
H-1 (glucose) 4.51 d (J = 7.6 Hz) Anomeric proton (β-D-glucopyranosyl)
¹³C-NMR (CD₃OD, 150 MHz)
Carbon δ (ppm) Assignment
C-1 (rhamnose) 96.8 Anomeric carbon (α-L-rhamnopyranosyl)
C-4 (glucose) 73.2 Ester-linked carbon (caffeoyl)
C-6 (glucose) 70.1 Ether-linked carbon (hydroxytyrosol)

FT-IR Spectroscopy

Key absorption bands in the FT-IR spectrum include:

  • 3366 cm⁻¹ : O-H stretching (phenolic and hydroxyl groups) .
  • 1650 cm⁻¹ : C=O stretching (ester carbonyl) .
  • 1273 cm⁻¹ : C-O-C glycosidic bond .

UV-Vis Spectroscopy

Verbascoside exhibits a maximum absorbance at 332 nm (λmax) due to the conjugated π-system of the caffeoyl and hydroxytyrosol groups .

Computational Chemistry Modeling (DFT, Molecular Dynamics)

Molecular Dynamics (MM/GBSA)

Molecular dynamics simulations reveal verbascoside’s binding affinity to target proteins. For example:

Target ΔG (kcal/mol) Reference
PDE5A -87.8 ± 9.2
Cocrystal ligand -77.7 ± 4.5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O12 B1253895 Decaffeoylacteoside CAS No. 61548-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O12/c1-8-13(24)15(26)16(27)20(30-8)32-18-14(25)12(7-21)31-19(17(18)28)29-5-4-9-2-3-10(22)11(23)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16+,17+,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORPKYRPJIIARM-GYAWPQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314477
Record name Decaffeoylverbascoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61548-34-3
Record name Decaffeoylverbascoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61548-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decaffeoylverbascoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethanol-Based Extraction

Ethanol-water mixtures are widely employed for verbascoside extraction due to their ability to solubilize polar glycosides while minimizing co-extraction of non-target compounds. A study on Clerodendrum glandulosum leaves demonstrated that 70% ethanol yielded the highest verbascoside content (20.14%) compared to pure ethanol or water. The process involved:

  • Solid-to-solvent ratio : 1:10 (w/v)

  • Extraction time : 30 minutes under ultrasonic assistance (40 kHz)

  • Temperature : 50°C

Ethanol’s superiority stems from its capacity to disrupt plant cell walls while preserving thermolabile verbascoside structures.

Alkaline Hydrolysis with Ultrasonic Assistance

Patent CN101863932A details a method combining alkaline hydrolysis and ultrasonic treatment to enhance yield:

  • Raw material : Pale Butterflybush Flower (2% verbascoside content)

  • Conditions :

    • Sodium carbonate solution (2%, pH 10)

    • Ultrasonic extraction at 40°C for 1 hour

    • Solid-to-solvent ratio: 1:12 (w/v)

  • Yield : 171 g of verbascoside at 96.5% purity from 10 kg raw material.

Alkaline conditions hydrolyze ester bonds in lignin, releasing bound verbascoside, while ultrasound cavitation accelerates diffusion rates.

Advanced Purification Techniques

Macroporous Resin Adsorption

Macroporous resins like HPD100 and HPD300 are critical for removing pigments and polysaccharides. A comparative analysis revealed:

Resin TypeAdsorption Capacity (mg/g)Purity After Elution (%)
HPD10058.292.3
HPD30062.795.8

Elution with 6–8 column volumes of n-butanol effectively isolates verbascoside, achieving >95% purity.

Polyamide Column Chromatography

Polyamide resins selectively bind verbascoside via hydrogen bonding. Patent CN103896997B outlines a two-step purification:

  • Crude extract adsorption : 1:1 (w/w) polyamide-to-extract ratio

  • Gradient elution :

    • Ethyl acetate/methanol (8:1) for impurities

    • Ethyl acetate/methanol (4:1) for verbascoside

This method reduces solvent consumption by 40% compared to silica gel chromatography.

Industrial-Scale Production Workflows

Integrated Extraction-Purification Process

A patented industrial method (CN104231011A) using Osmanthus fragrans flowers achieves 98% purity through:

  • Cold ethanol extraction (1:15 w/v, 40°C) to prevent thermal degradation

  • Resin adsorption-desorption : AB-8 macroporous resin with 70% ethanol eluent

  • Crystallization : Vacuum concentration followed by cooling at 5°C.

Yield : 12.3 g verbascoside per kg dried flowers.

Membrane Filtration for Debottlenecking

Combining microfiltration (0.22 μm) and ultrafiltration (10 kDa) after degreasing reduces resin fouling and increases throughput by 25%.

Stability Considerations in Formulation

Verbascoside’s stability varies with formulation:

FormulationVerbascoside Loss (150 days, 40°C)
Cream (O/W)30%
Suppository (Lipid)<10%

Lipid-based matrices protect verbascoside from hydrolysis, whereas aqueous creams accelerate degradation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Ethanol-Ultrasound20.192.5Moderate
Alkaline-Ultrasound96.596.5High
Resin-Polyamide95.898.0High

Alkaline-ultrasound methods excel in yield but require pH control, whereas resin-polyamide systems offer better scalability .

Chemical Reactions Analysis

Types of Reactions: Verbasoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its polyphenolic structure, it is highly susceptible to oxidation, which can lead to the formation of new species .

Common Reagents and Conditions: Common reagents used in the reactions of verbasoside include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the compound.

Major Products: The major products formed from the reactions of verbasoside depend on the type of reaction. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of hydroxy derivatives .

Scientific Research Applications

Antioxidant Activity

Verbascoside exhibits strong antioxidant properties, which have been extensively studied for potential applications in dermatology and cosmetics. Research indicates that verbascoside can scavenge free radicals, thereby protecting skin cells from oxidative stress.

  • Study Findings : A study demonstrated that verbascoside significantly reduces oxidative damage in skin cells and enhances skin repair mechanisms. It was shown to be effective in formulations aimed at reducing signs of aging and inflammation .

Anti-inflammatory Effects

The anti-inflammatory properties of verbascoside are notable, particularly in treating conditions like inflammatory bowel disease and skin inflammation.

  • Case Study : In an in vivo study on rats with induced colitis, verbascoside administration resulted in decreased levels of pro-inflammatory cytokines and improved histological scores of intestinal inflammation. This suggests its potential utility in managing inflammatory conditions .

Neuroprotective Effects

Recent research has highlighted verbascoside's neuroprotective capabilities, making it a candidate for treating neurodegenerative diseases and mental health disorders.

  • Research Overview : A systematic review analyzed 32 preclinical studies and found that verbascoside modulates neurotransmitter levels and exhibits antidepressant effects through various mechanisms, including the inhibition of the hypothalamic-pituitary-adrenal axis hyperactivity .

Antitumor Activity

Verbascoside has shown promise as an antitumor agent, particularly against colorectal cancer.

  • Experimental Results : In vitro studies using human colorectal cancer cell lines revealed that verbascoside significantly inhibited tumor growth and induced apoptosis through the activation of pro-apoptotic proteins . In vivo studies corroborated these findings, showing dose-dependent tumor weight reduction in animal models.

Antibacterial Properties

The antibacterial activity of verbascoside has been documented, demonstrating effectiveness against various bacterial strains.

  • Findings : Research indicated that verbascoside inhibits bacterial growth significantly when used at minimum inhibitory concentrations (MIC). Its synergistic effects with other antibacterial agents further enhance its potential as a natural adjuvant in antibiotic therapies .

Applications in Drug Formulation

Due to its hydrophilic nature, verbascoside is suitable for various pharmaceutical formulations, including topical applications and suppositories.

  • Formulation Studies : Stability studies showed that verbascoside maintains efficacy in different formulations, including oil-in-water emulsions and suppositories aimed at treating intestinal inflammation .

Data Summary Table

Application AreaKey FindingsReferences
Antioxidant ActivityReduces oxidative stress; enhances skin repair ,
Anti-inflammatory EffectsDecreases pro-inflammatory cytokines; improves intestinal health
Neuroprotective EffectsModulates neurotransmitter levels; shows antidepressant effects
Antitumor ActivityInhibits tumor growth; induces apoptosis in cancer cells
Antibacterial PropertiesInhibits bacterial growth; synergistic effects with antibiotics
Drug FormulationStable in various formulations; effective in topical and suppository forms ,

Biological Activity

Verbasoside, also known as acteoside, is a phenylethanoid glycoside predominantly found in various plant species. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of verbasoside based on recent research findings, case studies, and data tables.

1. Antioxidant Activity

Verbasoside exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and modulate antioxidant enzyme activity. Studies have reported that verbasoside can effectively neutralize reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes such as catalase and glutathione peroxidase through the Nrf2 signaling pathway.

Key Findings:

  • DPPH Radical Scavenging Activity : Verbascoside demonstrated a DPPH radical scavenging capacity with an IC50 value of 5058.1 µM, outperforming ascorbic acid (284.9 µM) .
  • Hydroxyl Radical Scavenging : The hydroxyl radical scavenging capacity was measured at 357 ± 16.8 µM .
  • Gene Expression Modulation : Verbascoside influences the transcription of genes related to antioxidant defense mechanisms .

2. Anti-inflammatory Activity

Research indicates that verbasoside possesses potent anti-inflammatory effects. It has been shown to reduce the release of pro-inflammatory cytokines in various in vitro models.

Case Study:

In a study involving primary human keratinocytes, verbasoside significantly decreased the release of inflammatory chemokines in a dose-dependent manner . Additionally, in an inflammatory bowel disease model, verbasoside inhibited the activation of pro-inflammatory proteins and matrix metalloproteinases .

3. Antitumor Activity

Verbasoside has demonstrated promising antitumor effects across multiple cancer types. Its mechanisms include inducing apoptosis and inhibiting tumor growth through various pathways.

Summary of Antitumor Effects:

Cancer TypeMechanism of ActionFindings
Brain Cancer Inhibition of SHP-1 and STAT3 signaling pathwaysEnhanced temozolomide-induced apoptosis; reduced cell migration in U87 cells .
Colorectal Cancer Induction of apoptosis via p53-HIPK2 pathwayDose-dependent inhibition rates: 42.79% (20 mg/kg), 53.90% (40 mg/kg), 60.99% (80 mg/kg) .
Lung Cancer Increased ROS production leading to reduced cell viabilityCell viability decreased by up to 68.6% in MCF-7 cells at 100 µg/mL .
Liver Cancer Inhibition of TNF-α and IL-6 productionMaximum inhibition observed at 80 µM; TNF-α (37.9%) and IL-6 (28.3%) reduction compared to controls .

4. Antimicrobial Activity

Verbasoside also exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism.

Research Insights:

Studies have shown that verbasoside can inhibit the growth of several bacterial strains, demonstrating potential as a natural antimicrobial agent .

5. Stability and Formulation Studies

The stability of verbasoside is critical for its application in pharmaceuticals and cosmetics. Research has indicated that it maintains stability in specific formulations, which enhances its bioavailability.

Stability Findings:

  • Verbascoside was found to be more stable in acidic conditions (pH 5) compared to neutral or alkaline environments .
  • The semi-synthetic derivative VPP showed improved stability and antioxidant activity compared to verbasoside alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decaffeoylacteoside
Reactant of Route 2
Decaffeoylacteoside

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